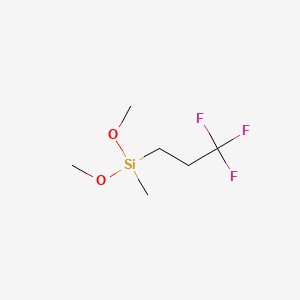

Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

dimethoxy-methyl-(3,3,3-trifluoropropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13F3O2Si/c1-10-12(3,11-2)5-4-6(7,8)9/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJRHOZMLZRNLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(CCC(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13F3O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30957179 | |

| Record name | Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30957179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358-67-8 | |

| Record name | Dimethoxymethyl(3,3,3-trifluoropropyl)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=358-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, dimethoxymethyl(3,3,3-trifluoropropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000358678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dimethoxymethyl(3,3,3-trifluoropropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30957179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethoxymethyl(3,3,3-trifluoropropyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane, a fluorinated organosilane, is a versatile chemical compound with significant applications in materials science and surface chemistry. Its unique molecular structure, combining a reactive dimethoxy(methyl)silyl group with a non-polar 3,3,3-trifluoropropyl chain, imparts desirable properties such as hydrophobicity, thermal stability, and chemical resistance to treated surfaces. This technical guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic route, and key applications of this silane, with a focus on the creation of superhydrophobic surfaces. Detailed experimental methodologies, based on established protocols for analogous compounds, are presented to enable researchers to effectively utilize this compound in their work.

Core Properties of this compound

This compound is a colorless, moisture-sensitive liquid.[1][2] Its key physical and chemical properties are summarized in the tables below.

Table 1: Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 358-67-8[2] |

| Molecular Formula | C₆H₁₃F₃O₂Si[2] |

| Synonyms | (3,3,3-Trifluoropropyl)methyldimethoxysilane, Methyl(3,3,3-trifluoropropyl)dimethoxysilane[3] |

| Canonical SMILES | CO--INVALID-LINK--(CCC(F)(F)F)OC[2] |

| InChI | 1S/C6H13F3O2Si/c1-10-12(3,11-2)5-4-6(7,8)9/h4-5H2,1-3H3 |

| InChIKey | DIJRHOZMLZRNLM-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 202.25 g/mol [4] |

| Appearance | Colorless clear liquid[2] |

| Density | 1.089 g/mL at 20 °C |

| Boiling Point | 111.3 °C at 760 mmHg[2] |

| Refractive Index | n20/D 1.358 |

| Flash Point | 57.8 °C (closed cup)[5] |

| Vapor Pressure | 26.9 mmHg at 25°C[2] |

| Solubility | Soluble in most organic solvents; insoluble in water.[1] |

| Sensitivity | Moisture Sensitive[2] |

Table 3: Safety Information

| Hazard Statement | GHS Classification |

| H226 | Flammable liquid and vapor[3] |

| H315 | Causes skin irritation[3] |

| H319 | Causes serious eye irritation[3] |

| H335 | May cause respiratory irritation[3] |

| Signal Word | Warning[5] |

| Storage | Store under inert gas (nitrogen or argon) at 2-8°C.[2] |

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves the hydrosilylation of 3,3,3-trifluoropropene with dichloromethylsilane, followed by methanolysis of the resulting dichlorosilane.

Plausible Synthesis Protocol

The following is a generalized protocol for the synthesis of this compound, adapted from established methods for similar organosilanes.[6]

Materials:

-

Dichloromethylsilane

-

3,3,3-Trifluoropropene

-

Platinum catalyst (e.g., Karstedt's catalyst)

-

Anhydrous Toluene

-

Anhydrous Methanol

-

Triethylamine (or other acid scavenger)

-

Anhydrous Diethyl Ether

Procedure:

-

Hydrosilylation:

-

A reaction vessel equipped with a stirrer, condenser, and dropping funnel is charged with dichloromethylsilane and a catalytic amount of a platinum catalyst under an inert atmosphere (e.g., nitrogen).

-

The vessel is cooled in an ice bath.

-

3,3,3-Trifluoropropene is added dropwise to the stirred solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the crude dichloro(methyl)(3,3,3-trifluoropropyl)silane is purified by fractional distillation.

-

-

Methanolysis:

-

The purified dichloro(methyl)(3,3,3-trifluoropropyl)silane is dissolved in an anhydrous solvent such as diethyl ether in a reaction vessel under an inert atmosphere.

-

The solution is cooled in an ice bath.

-

A stoichiometric amount of anhydrous methanol, mixed with an acid scavenger like triethylamine, is added dropwise to the stirred silane solution.

-

The reaction is typically exothermic and results in the formation of a precipitate (triethylamine hydrochloride).

-

After the addition is complete, the mixture is stirred for several hours at room temperature.

-

The precipitate is removed by filtration.

-

The filtrate, containing this compound, is then purified by fractional distillation.

-

Caption: Plausible two-step synthesis pathway for this compound.

Hydrolysis and Condensation Mechanism

The primary application of this compound in surface modification relies on its hydrolysis and subsequent condensation to form a polysiloxane network.

Hydrolysis: The methoxy groups (-OCH₃) on the silicon atom are hydrolyzed in the presence of water to form reactive silanol groups (-OH), releasing methanol as a byproduct.[1] This reaction can be catalyzed by acids or bases.

Condensation: The newly formed silanol groups can then condense with other silanol groups on a substrate (e.g., hydroxyl groups on glass) or with each other to form stable siloxane bonds (Si-O-Si). This process results in the covalent attachment of the silane to the surface and the formation of a cross-linked polysiloxane layer.

Caption: General mechanism of surface modification via hydrolysis and condensation of the silane.

Applications in Surface Modification

The primary application of this compound is as a surface modifying agent to create hydrophobic and superhydrophobic coatings.[2] The 3,3,3-trifluoropropyl group provides a low surface energy, while the dimethoxysilyl group allows for covalent bonding to various substrates.

Experimental Protocol for Creating a Superhydrophobic Surface on Glass

This protocol is a generalized procedure for modifying a glass surface to render it superhydrophobic, based on common practices for similar fluorinated silanes.

Materials:

-

Glass slides

-

Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

-

Deionized water

-

Anhydrous toluene

-

This compound

-

Nitrogen gas

-

Oven

Procedure:

-

Substrate Cleaning:

-

Immerse the glass slides in Piranha solution for 30-60 minutes to remove organic residues and hydroxylate the surface. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse the slides thoroughly with deionized water.

-

Dry the slides in an oven at 120°C for at least one hour and then cool them in a desiccator.

-

-

Silanization:

-

Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene in a sealed container under a nitrogen atmosphere.

-

Immerse the cleaned and dried glass slides in the silane solution.

-

Allow the reaction to proceed for 2-24 hours at room temperature. The reaction time can be optimized depending on the desired surface coverage.

-

After the reaction, remove the slides from the solution and rinse them with fresh anhydrous toluene to remove any unreacted silane.

-

Dry the coated slides under a stream of nitrogen gas.

-

Cure the slides in an oven at 100-120°C for 30-60 minutes to promote the formation of a stable polysiloxane network.

-

-

Characterization:

-

The hydrophobicity of the coated surface can be characterized by measuring the water contact angle using a goniometer. A superhydrophobic surface will exhibit a static water contact angle greater than 150°.

-

Caption: Step-by-step workflow for creating a superhydrophobic surface on a glass substrate.

Potential in Drug Development and Research

While the primary applications of this compound are in materials science, its ability to create well-defined, hydrophobic surfaces has potential implications in drug development and biomedical research.

-

Biocompatible Coatings: The fluorinated surface can reduce protein adsorption and cell adhesion, which is beneficial for medical implants and devices to minimize biofouling.

-

Microfluidics: In microfluidic devices, hydrophobic channels created with this silane can facilitate droplet-based assays and improve fluid control.

-

Drug Delivery: Surface modification of drug carriers with this silane could potentially control their hydrophobic/hydrophilic balance, influencing drug loading and release kinetics. Further research is needed to explore these possibilities.

Conclusion

This compound is a valuable compound for creating robust, low-energy surfaces. Its well-defined chemical properties and predictable reactivity through hydrolysis and condensation make it a reliable choice for researchers in materials science. The detailed methodologies provided in this guide, based on established principles of silane chemistry, offer a solid foundation for its practical application in the laboratory. While its direct use in drug development is still an emerging area, the unique surface properties it imparts suggest promising avenues for future research in biocompatible materials and advanced drug delivery systems.

References

- 1. innospk.com [innospk.com]

- 2. This compound|lookchem [lookchem.com]

- 3. Silane, dimethoxymethyl(3,3,3-trifluoropropyl)- | C6H13F3O2Si | CID 67751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 二甲氧基甲基(3,3,3-三氟丙基)硅 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. 二甲氧基甲基(3,3,3-三氟丙基)硅 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. prepchem.com [prepchem.com]

In-Depth Technical Guide: Synthesis and Characterization of Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of dimethoxy(methyl)(3,3,3-trifluoropropyl)silane. This organosilicon compound is of significant interest due to its unique properties imparted by the trifluoropropyl group, which include enhanced thermal stability, hydrophobicity, and chemical resistance. These characteristics make it a valuable building block in the synthesis of specialty silicone polymers and coatings for advanced applications in various fields, including materials science and the pharmaceutical industry. This document details a plausible synthetic route, outlines experimental protocols, and presents key characterization data.

Introduction

This compound (CAS No. 358-67-8) is a colorless liquid with the molecular formula C6H13F3O2Si.[1][2] Its structure combines a reactive dimethoxy-methylsilyl group with a stable 3,3,3-trifluoropropyl chain. This unique combination of functional groups makes it a versatile reagent in organic and materials chemistry. The presence of the trifluoropropyl group enhances the material properties of polymers derived from it, such as water repellency, chemical resistance, and thermal stability.[3] Consequently, it is utilized in the production of high-performance coatings, adhesives, sealants, and specialty silicone polymers.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings. The compound is notably sensitive to moisture and should be handled under an inert atmosphere.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C6H13F3O2Si | [1][2] |

| Molecular Weight | 202.25 g/mol | [4][5] |

| CAS Number | 358-67-8 | [1][2] |

| Appearance | Colorless clear liquid | [1] |

| Boiling Point | 111.3 - 114 °C at 760 mmHg | [1][3] |

| Density | 1.089 g/mL at 20 °C | [4] |

| Refractive Index (n20/D) | 1.358 | [1][4] |

| Flash Point | 14 °C | [3] |

| Vapor Pressure | 26.9 mmHg at 25°C | [1] |

| Solubility | Soluble in most organic solvents; insoluble in water. | [3] |

| Moisture Sensitivity | Sensitive to moisture. | [1] |

Synthesis

The synthesis of this compound can be achieved through a two-step process involving an initial hydrosilylation reaction to form a dichlorosilane intermediate, followed by methanolysis to yield the desired dimethoxy product. This approach offers a reliable and scalable method for its preparation.

Synthesis Workflow

The overall synthetic pathway is illustrated in the following diagram:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Dichloro(methyl)(3,3,3-trifluoropropyl)silane via Hydrosilylation

This procedure is based on the general principles of platinum-catalyzed hydrosilylation of fluoroalkenes.

-

Materials:

-

3,3,3-Trifluoropropene

-

Methyldichlorosilane

-

Platinum catalyst (e.g., Karstedt's catalyst, Speier's catalyst)

-

Anhydrous toluene (solvent)

-

-

Procedure:

-

A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and a nitrogen inlet is charged with methyldichlorosilane and anhydrous toluene.

-

The platinum catalyst is added to the flask under a nitrogen atmosphere.

-

The flask is cooled in an ice bath.

-

3,3,3-Trifluoropropene is slowly added to the stirred solution via the dropping funnel. The reaction is exothermic and the temperature should be maintained below 20°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60°C for several hours to ensure complete reaction.

-

The progress of the reaction can be monitored by Gas Chromatography (GC).

-

Upon completion, the solvent is removed under reduced pressure. The crude product, dichloro(methyl)(3,3,3-trifluoropropyl)silane, is then purified by fractional distillation under vacuum.

-

Step 2: Synthesis of this compound via Methanolysis

This procedure follows the general method for the conversion of chlorosilanes to methoxysilanes.

-

Materials:

-

Dichloro(methyl)(3,3,3-trifluoropropyl)silane (from Step 1)

-

Anhydrous methanol

-

Anhydrous triethylamine (or another suitable base)

-

Anhydrous diethyl ether (solvent)

-

-

Procedure:

-

A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with dichloro(methyl)(3,3,3-trifluoropropyl)silane and anhydrous diethyl ether.

-

The flask is cooled in an ice bath.

-

A solution of anhydrous methanol and anhydrous triethylamine in diethyl ether is prepared and placed in the dropping funnel.

-

The methanol/triethylamine solution is added dropwise to the stirred solution of the chlorosilane. A white precipitate of triethylamine hydrochloride will form.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

-

The reaction progress can be monitored by GC.

-

The precipitate is removed by filtration under a nitrogen atmosphere.

-

The solvent is removed from the filtrate by distillation.

-

The resulting crude product, this compound, is purified by fractional distillation under reduced pressure.

-

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include a singlet for the methyl protons directly attached to the silicon, a singlet for the methoxy protons, and multiplets for the two methylene groups of the propyl chain. The fluorine atoms will cause splitting of the signals for the adjacent methylene group.

-

¹³C NMR: Expected signals would include a quartet for the CF₃ carbon, signals for the two methylene carbons (with C-F coupling), a signal for the methyl carbon attached to silicon, and a signal for the methoxy carbons.

-

¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms.

-

²⁹Si NMR: A single resonance is expected, with coupling to the protons of the methyl and propyl groups.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for assessing the purity and confirming the molecular weight of the product.

-

Expected Molecular Ion: The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z 202.

-

Expected Fragmentation Pattern: Common fragmentation pathways for silanes include the loss of methyl and methoxy groups. Key expected fragments would include [M-CH₃]⁺ (m/z 187), [M-OCH₃]⁺ (m/z 171), and fragments arising from cleavage of the propyl chain.

Table 2: Summary of Expected Characterization Data

| Technique | Expected Observations |

| ¹H NMR | Signals for Si-CH₃, O-CH₃, Si-CH₂-CH₂-CF₃ with appropriate multiplicities and integrations. |

| ¹³C NMR | Signals for Si-CH₃, O-CH₃, Si-CH₂, -CH₂-, and CF₃ carbons. |

| ¹⁹F NMR | A single peak corresponding to the -CF₃ group. |

| GC-MS | A single major peak in the chromatogram with a mass spectrum showing a molecular ion at m/z 202 and characteristic fragmentation. |

Applications

This compound serves as a crucial intermediate in the synthesis of advanced materials. Its primary applications include:

-

Specialty Silicone Polymers: It is used as a monomer or crosslinking agent to produce fluorosilicone elastomers and resins with enhanced thermal stability, solvent resistance, and low-temperature flexibility.[3]

-

Surface Modification: It can be used to create hydrophobic and oleophobic surfaces on various substrates, such as glass, metals, and textiles.

-

Coatings and Sealants: Incorporation of this silane into coating and sealant formulations improves their durability, weather resistance, and protective properties.[3]

-

Drug Development: In the pharmaceutical industry, fluorinated compounds are of great interest. The trifluoropropyl moiety can be incorporated into larger molecules to modify their physicochemical properties, such as lipophilicity and metabolic stability.

Safety and Handling

This compound is a flammable liquid and is sensitive to moisture.[1][4] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.[1]

Conclusion

This technical guide has detailed the synthesis and characterization of this compound. The proposed two-step synthesis, involving hydrosilylation followed by methanolysis, provides a viable route to this valuable organosilicon compound. While detailed, publicly available spectroscopic data is limited, the expected characterization parameters have been outlined. The unique properties of this compound make it a significant building block for the development of high-performance materials with broad applications. Further research into its applications, particularly in the realm of drug development and advanced materials, is warranted.

References

(3,3,3-Trifluoropropyl)methyldimethoxysilane CAS number 358-67-8 information

(CAS Number: 358-67-8)

This technical guide provides a comprehensive overview of (3,3,3-Trifluoropropyl)methyldimethoxysilane, a versatile organosilane with significant applications in materials science. It is intended for researchers, scientists, and professionals in drug development who may utilize this compound for surface modification, specialized coatings, and the synthesis of advanced materials.

Chemical and Physical Properties

(3,3,3-Trifluoropropyl)methyldimethoxysilane is a colorless, clear liquid with a unique molecular structure that imparts desirable properties to various materials.[1] Its trifluoropropyl group provides hydrophobicity and oleophobicity, while the methoxysilane group allows for covalent bonding to inorganic substrates.

Table 1: Physical and Chemical Properties of (3,3,3-Trifluoropropyl)methyldimethoxysilane

| Property | Value |

| CAS Number | 358-67-8[2] |

| Molecular Formula | C6H13F3O2Si[3] |

| Molecular Weight | 202.25 g/mol [3] |

| IUPAC Name | dimethoxy-methyl-(3,3,3-trifluoropropyl)silane[2] |

| Synonyms | DIMETHOXYMETHYL(3,3,3-TRIFLUOROPROPYL)SILANE, METHYL(3,3,3-TRIFLUOROPROPYL)DIMETHOXYSILANE, TRIFLUOROPROPYLMETHYLDIMETHOXYSILANE[4][5] |

| Appearance | Colorless clear liquid[2] |

| Boiling Point | 85 °C @ 160 mmHg[2] |

| Flash Point | 58 °C (136.4 °F) - closed cup[2][6] |

| Density | 1.095 g/mL[2] |

| Refractive Index (n20/D) | 1.358[5] |

| InChI Key | DIJRHOZMLZRNLM-UHFFFAOYSA-N[2] |

| Canonical SMILES | CO--INVALID-LINK--(CCC(F)(F)F)OC[2] |

Applications in Research and Development

The unique properties of (3,3,3-Trifluoropropyl)methyldimethoxysilane make it a valuable tool in various research and industrial applications, including:

-

Superhydrophobic Coatings: The trifluoropropyl group imparts low surface energy, leading to the formation of water-repellent surfaces.[1][7] This is critical in the development of anti-fouling and self-cleaning materials.

-

Surface Treatment of Inorganic Fillers: This silane can be used to modify the surface of inorganic fillers (e.g., silica, titania) to improve their dispersion in polymer matrices and enhance the mechanical properties of the resulting composites.[1]

-

Adhesion Promotion: It acts as a coupling agent to improve the adhesion between organic resins and inorganic substrates, which is particularly useful in the manufacturing of advanced composites and microelectronics.[8][9]

-

Waterproofing and Anti-Fouling: It is used to prepare agents for waterproofing and protecting materials such as masonry, metal, and wood from environmental degradation.[7][8]

-

Finishing Agent for Natural Fibers: In the textile industry, it can be applied to natural fibers like wool and cotton to enhance their water repellency and stain resistance.[8]

-

Intermediate for Specialty Polymers: This compound serves as a key building block in the synthesis of fluorosilicones, which are high-performance polymers with excellent thermal stability and chemical resistance.[10] These polymers find use in demanding applications such as aerospace seals and lubricants.[10]

The following diagram illustrates the general workflow for applying (3,3,3-Trifluoropropyl)methyldimethoxysilane as a surface modifying agent.

Experimental Protocols

General Handling and Application Protocol for Surface Modification:

-

Substrate Preparation: Thoroughly clean the substrate to be treated to remove any organic contaminants. This can be achieved by sonication in solvents like acetone and ethanol, followed by drying. For hydroxyl-terminated surfaces (e.g., glass, silicon wafers), an activation step using a piranha solution or UV/ozone treatment can be performed to increase the density of hydroxyl groups.

-

Silane Solution Preparation: Prepare a dilute solution of (3,3,3-Trifluoropropyl)methyldimethoxysilane in an appropriate solvent, such as ethanol or isopropanol. The addition of a small amount of water can initiate the hydrolysis of the methoxy groups to form reactive silanols.

-

Surface Treatment: Immerse the cleaned and activated substrate in the silane solution for a specific duration, or apply the solution via spin-coating or dip-coating. The reactive silanols will condense with the hydroxyl groups on the substrate surface, forming a covalent Si-O-Si bond.

-

Curing: After treatment, the substrate is typically rinsed with the solvent to remove any unreacted silane and then cured at an elevated temperature to promote further cross-linking of the silane layer and remove residual solvent and water.

-

Characterization: The modified surface can be characterized using techniques such as contact angle goniometry to assess hydrophobicity, X-ray photoelectron spectroscopy (XPS) to confirm the chemical composition of the coating, and atomic force microscopy (AFM) to evaluate surface morphology.

The following diagram illustrates the logical relationship in the surface modification process.

Safety and Handling

(3,3,3-Trifluoropropyl)methyldimethoxysilane is a flammable liquid and can cause skin and eye irritation.[4] Proper safety precautions must be taken during its handling and use.

Table 2: Hazard and Safety Information for (3,3,3-Trifluoropropyl)methyldimethoxysilane

| Hazard | Description |

| GHS Pictograms | GHS02 (Flammable), GHS07 (Irritant)[4] |

| Signal Word | Warning[4] |

| Hazard Statements | H226: Flammable liquid and vapor.[4] H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] |

| Precautionary Statements | P210: Keep away from heat, open flames, sparks. - No smoking.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] |

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical goggles should be worn.[4] Contact lenses should not be worn.[4]

-

Hand Protection: Neoprene or nitrile rubber gloves are recommended.[4]

-

Skin and Body Protection: Wear suitable protective clothing.[4]

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-certified respirator is recommended.[4]

First Aid Measures:

-

After Eye Contact: Immediately flush eyes with water for at least 15 minutes and seek medical attention.[4]

-

After Skin Contact: Wash with plenty of soap and water.[12] If irritation occurs, get medical advice.[12]

-

After Inhalation: Move the person to fresh air.[12]

-

After Ingestion: Do not induce vomiting. Seek medical attention.[4]

Handling and Storage:

-

Handle in a well-ventilated area.[13]

-

Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[13]

-

Keep away from ignition sources.[4]

-

Store away from incompatible materials such as acids, alcohols, and oxidizing agents.[12]

Spectroscopic Data

While raw spectroscopic data is not provided in the search results, the NIST Mass Spectrometry Data Center is a potential source for the mass spectrum of (3,3,3-Trifluoropropyl)methyldimethoxysilane.[14] Researchers requiring detailed NMR, IR, or mass spectrometry data should consult specialized chemical databases or perform their own analyses.

References

- 1. 3,3,3-Trifluoropropyl Methyldimethoxysilane Cas 358-67-8 | Co-Formula [cfmats.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. scbt.com [scbt.com]

- 4. gelest.com [gelest.com]

- 5. 358-67-8 CAS MSDS (3,3,3-Trifluoropropylmethyldimethoxysilane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 二甲氧基甲基(3,3,3-三氟丙基)硅 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. 3,3,3-trifluoropropyl)methyldimethoxysilane Wholesale | Silfluo [silfluosilicone.com]

- 8. 3,3,3-Trifluoropropylmethyldimethoxysilane [358-67-8] | China Manufacturer [gmchemix.com]

- 9. 3,3,3-Trifluoropropyltrimethoxysilane Cas 429-60-7 | Co-Formula Manufacturer [cfmats.com]

- 10. Dimethoxymethyl(3,3,3-trifluoropropyl)silane [myskinrecipes.com]

- 11. prepchem.com [prepchem.com]

- 12. gelest.com [gelest.com]

- 13. echemi.com [echemi.com]

- 14. Silane, dimethoxymethyl(3,3,3-trifluoropropyl)- | C6H13F3O2Si | CID 67751 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrolysis Mechanism of Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane is a fluorinated organosilane of significant interest in materials science and for surface modification applications. Its unique properties, imparted by the trifluoropropyl group, make it a valuable precursor for creating water-repellent, chemically resistant, and thermally stable surfaces.[1] A critical step in the application of this silane is its hydrolysis, which involves the cleavage of its methoxy groups in the presence of water to form reactive silanol intermediates. These silanols can then condense with hydroxyl groups on a substrate or with each other to form a stable siloxane network. Understanding the intricacies of the hydrolysis mechanism is paramount for controlling the deposition process and tailoring the final properties of the modified material.

This technical guide provides a comprehensive overview of the hydrolysis mechanism of this compound, drawing upon the established principles of alkoxysilane chemistry and considering the electronic effects of the fluorinated substituent. It details the reaction pathways, the influence of catalysts, and the analytical techniques employed to study this process.

Core Hydrolysis Mechanism

The hydrolysis of this compound proceeds through a nucleophilic substitution reaction at the silicon center, where water molecules displace the methoxy groups. This reaction can be catalyzed by both acids and bases, with the reaction rate being significantly influenced by the pH of the medium.[2]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis mechanism typically involves the protonation of a methoxy group, making it a better leaving group (methanol). This is followed by the nucleophilic attack of a water molecule on the silicon atom. The electron-withdrawing nature of the 3,3,3-trifluoropropyl group is expected to increase the electrophilicity of the silicon atom, potentially accelerating the nucleophilic attack. However, steric hindrance from the substituents can also play a role. The overall reaction is a series of two consecutive hydrolysis steps, leading to the formation of a di-silanol.

Step 1: First Hydrolysis (CF₃CH₂CH₂) (CH₃)Si(OCH₃)₂ + H₂O ⇌ (CF₃CH₂CH₂) (CH₃)Si(OCH₃)(OH) + CH₃OH

Step 2: Second Hydrolysis (CF₃CH₂CH₂) (CH₃)Si(OCH₃)(OH) + H₂O ⇌ (CF₃CH₂CH₂) (CH₃)Si(OH)₂ + CH₃OH

Base-Catalyzed Hydrolysis

In basic media, the hydrolysis is initiated by the attack of a hydroxide ion on the silicon atom, forming a pentacoordinate intermediate. This is followed by the departure of a methoxy group. The electron-withdrawing trifluoropropyl group can influence the stability of the pentacoordinate intermediate and the overall reaction rate.

Step 1: First Hydrolysis (CF₃CH₂CH₂) (CH₃)Si(OCH₃)₂ + OH⁻ ⇌ [(CF₃CH₂CH₂) (CH₃)Si(OCH₃)₂(OH)]⁻ → (CF₃CH₂CH₂) (CH₃)Si(OCH₃)(OH) + CH₃O⁻

Step 2: Second Hydrolysis (CF₃CH₂CH₂) (CH₃)Si(OCH₃)(OH) + OH⁻ ⇌ [(CF₃CH₂CH₂) (CH₃)Si(OCH₃)(OH)₂]⁻ → (CF₃CH₂CH₂) (CH₃)Si(OH)₂ + CH₃O⁻

Following hydrolysis, the resulting silanols, (CF₃CH₂CH₂)(CH₃)Si(OH)₂, are highly reactive and readily undergo condensation reactions to form siloxane bonds (Si-O-Si), leading to the formation of oligomers and polymers. This condensation process is also influenced by pH and catalyst concentration.

Signaling Pathways and Logical Relationships

The hydrolysis and subsequent condensation of this compound can be visualized as a series of interconnected reactions.

References

Solubility Profile of Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dimethoxy(methyl)(3,3,3-trifluoropropyl)silane in common laboratory solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility information, provides a detailed, best-practice experimental protocol for determining solubility, and outlines key applications of this versatile organosilicon compound.

Core Concepts: Understanding Solubility

Solubility is a critical physicochemical property that dictates the suitability of a compound for various applications, from its use as a reagent in chemical synthesis to its formulation in coatings and its potential role in drug delivery systems. For this compound, a fluorinated organosilane, its solubility behavior is governed by the interplay of its polar dimethoxy groups, the nonpolar methyl and trifluoropropyl groups, and the central silicon atom.

Qualitative Solubility Assessment

This compound is generally characterized by its miscibility with a wide range of organic solvents while exhibiting poor solubility in aqueous solutions. This behavior is consistent with its chemical structure, which combines both polar and nonpolar moieties.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Common Examples | Qualitative Solubility |

| Alcohols | Methanol, Ethanol | Soluble[1] |

| Ketones | Acetone | Soluble[1] |

| Ethers | Diethyl Ether, THF | Soluble[1] |

| Aromatic Hydrocarbons | Toluene | Expected to be soluble |

| Aliphatic Hydrocarbons | Hexane | Expected to be soluble |

| Water | H₂O | Insoluble[1] |

Note: "Expected to be soluble" is based on the general solubility characteristics of similar organosilanes and the principle of "like dissolves like." Experimental verification is recommended.

Quantitative Solubility Data

Experimental Protocol for Solubility Determination

The following is a detailed gravimetric method for the quantitative determination of the solubility of this compound in a given organic solvent. This protocol is adapted from standard laboratory procedures for solubility testing.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance (± 0.0001 g)

-

Glass vials with screw caps

-

Syringes and syringe filters (PTFE, 0.2 µm)

-

Pre-weighed evaporation dishes

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected solvent. An excess is ensured by the presence of undissolved silane at the bottom of the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and dispense a precise volume (e.g., 5 mL) of the clear, saturated solution into a pre-weighed evaporation dish.

-

-

Gravimetric Analysis:

-

Record the exact mass of the evaporation dish containing the saturated solution.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the silane (e.g., 60-80 °C). The boiling point of this compound is approximately 111-118 °C[2][3].

-

Once the solvent has completely evaporated, transfer the evaporation dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried silane residue.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved silane by subtracting the initial mass of the empty evaporation dish from the final constant mass.

-

Solubility can be expressed in various units, such as:

-

g/100 mL = (mass of residue in g / volume of filtrate in mL) * 100

-

mol/L = (mass of residue in g / molecular weight of silane) / (volume of filtrate in L)

-

-

Logical Workflow and Applications

This compound is a key intermediate in the synthesis of specialty polymers and for surface modification. The following diagrams illustrate typical experimental workflows.

Caption: Gravimetric method for solubility determination.

This workflow outlines the key steps in determining the quantitative solubility of the silane in a given solvent.

Caption: General workflow for surface modification.

This diagram illustrates the process of using the silane to create functionalized surfaces with altered properties such as hydrophobicity.

Conclusion

While precise quantitative solubility data for this compound remains to be extensively published, its qualitative solubility in a range of common organic solvents is well-established. For applications in research, drug development, and materials science that require accurate concentration data, the provided experimental protocol offers a robust method for its determination. The versatility of this compound in surface modification and polymer synthesis underscores the importance of understanding its fundamental physicochemical properties.

References

An In-depth Technical Guide to the Safe Handling of Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane (CAS No. 358-67-8). The information is intended to support laboratory and research and development activities by providing clear, actionable guidance to minimize risks associated with the use of this chemical.

Chemical and Physical Properties

This compound is a colorless liquid with a molecular formula of C6H13F3O2Si.[1] It is a versatile organosilicon compound utilized in various applications, including the synthesis of specialty silicone polymers and as a coupling agent for coatings.[2][3] Its utility is derived from its unique structure, which incorporates both reactive methoxy groups and a trifluoropropyl moiety, imparting properties such as water repellency, chemical resistance, and thermal stability.[2][3] A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 202.25 g/mol | [4] |

| Appearance | Colorless clear liquid | [1] |

| Boiling Point | 111.3 - 114 °C at 760 mmHg | [1][2] |

| Melting Point | -76 °C | [2] |

| Density | 1.089 g/mL at 20 °C | [5] |

| Flash Point | 14 - 57.8 °C (closed cup) | [2][5] |

| Vapor Pressure | 26.9 mmHg at 25 °C | [1] |

| Refractive Index | n20/D 1.358 | [1][5] |

| Solubility | Soluble in most organic solvents (alcohols, ethers, ketones). Insoluble in water. | [2] |

| Moisture Sensitivity | Moisture sensitive | [1] |

Hazard Identification and Classification

This chemical is classified as a hazardous substance. It is a flammable liquid and can cause skin, eye, and respiratory irritation.[4][6] The GHS classification is summarized in Table 2.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

The following diagram illustrates the logical relationships between the primary hazards of this compound.

Caption: Logical relationships of hazards for the silane compound.

Reactivity Profile

This compound is a reactive compound, primarily due to the presence of methoxy groups attached to the silicon atom. It readily reacts with water, alcohols, and amines to form siloxanes.[2] The hydrolysis reaction in the presence of water or moisture leads to the formation of methanol and 3,3,3-trifluoropropylsilanetriol.[2] This reactivity is fundamental to its application as a coupling agent and in the formation of silicone polymers.

The following diagram illustrates the hydrolysis pathway of this compound.

Caption: Hydrolysis reaction of the silane with water.

Experimental Protocols: Safe Handling and Emergency Procedures

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following sections detail the necessary procedures for handling, storage, and emergencies.

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are critical for minimizing exposure.

Table 3: Exposure Controls and Personal Protective Equipment

| Control Parameter | Recommendation | Source(s) |

| Engineering Controls | Handle in a well-ventilated area. Use of a chemical fume hood is strongly recommended. Ensure eyewash stations and safety showers are readily accessible. Use explosion-proof electrical, ventilating, and lighting equipment. | [7][8] |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. | [5][7] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. | [5][6][7] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors. | [5][7] |

General Handling and Storage Protocol

The following workflow diagram outlines the key steps for the safe handling of this compound in a laboratory setting.

Caption: A workflow for the safe handling of the silane compound.

Detailed Storage Procedures:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

-

Keep away from heat, sparks, open flames, and other ignition sources.[8]

-

Ground and bond containers and receiving equipment to prevent static discharge.[7]

-

Store under an inert gas (nitrogen or argon) for moisture-sensitive applications.[1]

-

Store away from incompatible materials.

Spill Management Protocol

In the event of a spill, follow these procedures:

-

Immediate Action:

-

Containment and Cleanup:

-

Wear appropriate personal protective equipment (PPE), including respiratory protection.

-

For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite).[7]

-

Use non-sparking tools for cleanup.[7]

-

Collect the absorbed material into a suitable, closed container for disposal.[7]

-

-

Decontamination:

-

Wash the spill area thoroughly with a suitable solvent, followed by soap and water.

-

First-Aid Measures

In case of exposure, immediate medical attention is crucial.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing.[9] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[7] If skin irritation persists, seek medical attention.[7]

-

Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[7] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[8] Never give anything by mouth to an unconscious person. Seek immediate medical attention. The oral toxicity may be associated with methanol, a hydrolysis product, which can cause nausea, vomiting, headache, and visual effects, with a possible delayed onset of symptoms.[10]

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations.[10] Waste material should be treated as hazardous waste. Do not allow the material to enter drains or waterways. Handle empty containers with care as they may contain flammable residual vapors.[10]

Conclusion

This compound is a valuable chemical for various research and industrial applications. However, its flammable and irritant properties necessitate strict adherence to the safety and handling precautions outlined in this guide. By understanding its properties, hazards, and reactivity, and by implementing the recommended engineering controls, personal protective equipment, and handling procedures, researchers and drug development professionals can work with this compound in a safe and responsible manner.

References

- 1. This compound|lookchem [lookchem.com]

- 2. innospk.com [innospk.com]

- 3. Dimethoxymethyl(3,3,3-trifluoropropyl)silane [myskinrecipes.com]

- 4. Silane, dimethoxymethyl(3,3,3-trifluoropropyl)- | C6H13F3O2Si | CID 67751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dimethoxy-methyl(3,3,3-trifluoropropyl)silane = 97.0 GC 358-67-8 [sigmaaldrich.com]

- 6. cenmed.com [cenmed.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. gelest.com [gelest.com]

A Comprehensive Technical Guide to Fluorinated Organosilanes for Researchers and Drug Development Professionals

An in-depth review of the synthesis, properties, and applications of fluorinated organosilanes, offering a valuable resource for scientists in materials science and drug discovery.

Fluorinated organosilanes, a unique class of compounds combining the properties of organosilanes and fluorocarbons, have garnered significant attention across various scientific disciplines. Their distinct characteristics, including high thermal stability, chemical inertness, hydrophobicity, and low surface energy, make them highly desirable for a wide range of applications, from advanced materials to biomedical devices and drug delivery systems. This technical guide provides a comprehensive overview of the synthesis, characterization, and application of these versatile molecules, with a particular focus on their relevance to researchers and professionals in drug development.

Core Properties and Synthesis Strategies

The introduction of fluorine atoms into organosilane molecules dramatically alters their physicochemical properties. The strong carbon-fluorine bond and the high electronegativity of fluorine impart exceptional stability and unique surface properties. These compounds are central to advancements in medicinal and material chemistry.[1]

The synthesis of fluorinated organosilanes can be achieved through several pathways, often involving the reaction of a silicon-containing starting material with a fluorinated reagent. Key methods include the hydrosilylation of fluorine-containing alkenes, the reaction of organometallic reagents with fluorinated electrophiles, and the use of fluorinated building blocks in silane synthesis.

A common strategy involves the radical addition of dibromodifluoromethane to alkenes followed by a reduction step, which serves as a convenient method for introducing the difluoromethyl group.[2] Another approach is the reaction of acylsilanes with trifluoromethylation reagents to generate difluoroenoxysilanes.[1] The choice of synthetic route depends on the desired structure and functional groups of the target molecule.

Below is a summary of representative synthetic methods for fluorinated organosilanes, highlighting the diversity of achievable structures.

| Product | Starting Materials | Reagents and Conditions | Yield (%) | Reference |

| (1,3-Dibromo-3,3-difluoropropyl)trimethylsilane | Vinyltrimethylsilane, Dibromodifluoromethane | Ethanolamine, CuCl, t-BuOH, 90°C, 20h | 58-61 | [2] |

| (3,3-Difluoroallyl)trimethylsilane | (1,3-Dibromo-3,3-difluoropropyl)trimethylsilane | NaBH4, DMSO, 80-90°C; then DBU, heat | Not specified | [2] |

| 2-Fluoro-3-(trimethylsilyl)propan-1-ol | Allyltrimethylsilane | mCPBA, HF·Et3N, DCM | 65 | [3] |

| 2-Fluoro-3-(triphenylsilyl)propan-1-ol | Allyltriphenylsilane | mCPBA, HF·Et3N, DCM, 72h | 65 | [3] |

| α-Trimethylsilyl difluoromethyl alcohols | Acylsilanes, R'CF2Br | Not specified | 17-62 | [1] |

Detailed Experimental Protocols

To aid in the practical application of this knowledge, detailed experimental protocols for the synthesis of key fluorinated organosilanes are provided below.

Synthesis of (1,3-Dibromo-3,3-difluoropropyl)trimethylsilane[3]

A 250-mL pressure tube equipped with a magnetic stirring bar is charged with vinyltrimethylsilane (20 g, 0.20 mol), ethanolamine (6.11 g, 0.10 mol), dibromodifluoromethane (83.9 g, 0.4 mol), copper(I) chloride (0.18 g, 1.8 mmol), and tert-butyl alcohol (15 mL). The tube is sealed and stirred for 20 hours in an oil bath at 90°C. After cooling, the contents are poured into a mixture of 100 mL of pentane and 100 mL of 3 N hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with two 50-mL portions of pentane. The combined organic extracts are washed with two 50-mL portions of water, dried over anhydrous sodium sulfate, and filtered. The solvent is removed by rotary evaporation, and the crude product is fractionally distilled to afford 71.9–78.3 g (58–61%) of the dibromide as a colorless oil.

Synthesis of 2-Fluoro-3-(trimethylsilyl)propan-1-ol[4]

To a solution of allyltrimethylsilane (114 mg, 1 mmol) in dichloromethane (DCM, 16 mL) is added m-chloroperoxybenzoic acid (mCPBA, 1.3 equiv). The reaction is stirred until the starting material is consumed (monitored by TLC). Then, triethylamine trihydrofluoride (HF·Et3N, 5 equiv) is added, and the mixture is stirred for 1 hour. The crude product is purified by column chromatography on silica gel (4:1 hexanes/ethyl acetate) to yield the silyl fluorohydrin as a colorless liquid (99 mg, 65% yield).

Physicochemical Characterization

The characterization of fluorinated organosilanes relies on a suite of analytical techniques to confirm their structure and elucidate their properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H, 13C, 19F, and 29Si NMR, is invaluable for structural determination.[4][5] Infrared (IR) spectroscopy provides information on functional groups, while mass spectrometry (MS) confirms the molecular weight.[4][6]

Surface properties are often investigated using X-ray Photoelectron Spectroscopy (XPS) to determine elemental composition and chemical states at the surface.[7][8] Contact angle measurements are crucial for quantifying the hydrophobicity of surfaces modified with these compounds.[9][10]

Below is a table summarizing key characterization data for selected fluorinated organosilanes.

| Compound | Spectroscopic Data | Reference |

| (1,3-Dibromo-3,3-difluoropropyl)trimethylsilane | bp 78–79°C (12 mm) | [2] |

| 2-Fluoro-3-(trimethylsilyl)propan-1-ol | IR (ATR): 3295, 3054, 2987, 2873, 1515, 1128, 1058, 703, 697 cm⁻¹ | [3] |

| 2-Fluoro-3-(triphenylsilyl)propan-1-ol | ¹H NMR (500 MHz, CDCl₃): δ 7.56–7.53 (m, 5H), 7.44–7.36 (m, 10H), 4.92–4.76 (ddtd, J = 49.2, 8.4, 6.4, 2.9 Hz, 1H), 3.67–3.51 (m, 2H), 2.01 (ddd, J = 15.1, 13.6, 8.2 Hz, 1H), 1.74 (ddd, J = 32.6, 14.8, 6.4 Hz, 1H). ¹³C{¹H} NMR (126 MHz, CDCl₃): δ 135.6, 134.0, 129.8, 128.1, 92.9 (d, J = 168.3 Hz), 66.9 (d, J = 22.6 Hz), 17.0 (d, J = 22.3 Hz). ¹⁹F NMR (470 MHz, CDCl₃): δ −173.21 to −173.55 (m). | [3] |

| Tridecafluoro-tetrahydrooctyltriethoxysilane (FTS) on Si substrate | XPS: Shows peaks for F, C, O, and Si. | [7] |

Applications in Drug Development and Materials Science

The unique properties of fluorinated organosilanes make them highly valuable in both materials science and drug development.

Surface Modification

A primary application of fluorinated organosilanes is the modification of surfaces to impart hydrophobicity, oleophobicity, and anti-fouling properties.[9][11] This is particularly relevant for medical devices, where preventing protein adsorption and bacterial adhesion is critical. The silane group allows for covalent attachment to various substrates like glass, silica, and oxidized polymers, while the fluorinated tail creates a low-energy, non-stick surface.

The process of surface modification typically involves the hydrolysis of the alkoxy or chloro groups on the silane, followed by condensation with hydroxyl groups on the substrate surface, forming a stable siloxane bond.

Drug Delivery

In drug development, fluorinated compounds are known to enhance metabolic stability, bioavailability, and binding affinity of drug molecules.[12][13] Fluorinated polymers and nanoparticles are being explored for their potential in targeted drug delivery.[12] The hydrophobic nature of the fluorinated chains can help to protect drugs from degradation and control their release.[12]

Fluorinated silane-modified devices are also being developed for applications in gene delivery. For example, modifying the surface of filtroporation devices with fluorinated silanes has been shown to improve the efficiency of gene knockout in human hematopoietic stem and progenitor cells.[14][15] This is attributed to the hydrophobic surface preventing the adhesion of biomolecular cargo.[14]

Conclusion

Fluorinated organosilanes represent a powerful class of molecules with significant potential in both materials science and drug development. Their unique combination of properties allows for the creation of advanced materials with tailored surface characteristics and the development of innovative drug delivery systems. As synthetic methodologies continue to evolve and our understanding of their behavior at the molecular level deepens, the applications for these versatile compounds are expected to expand even further, offering exciting new possibilities for researchers and scientists in these fields.

References

- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Regioselective Fluorohydrin Synthesis from Allylsilanes and Evidence for a Silicon–Fluorine Gauche Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. web.uvic.ca [web.uvic.ca]

- 6. diva-portal.org [diva-portal.org]

- 7. researchgate.net [researchgate.net]

- 8. Surface modification of poly(dimethylsiloxane) with a perfluorinated alkoxysilane for selectivity toward fluorous tagged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective fluorination of the surface of polymeric materials after stereolithography 3D printing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Fluorinated Organic Polymers for Cancer Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Fluorinated Silane-Modified Filtroporation Devices Enable Gene Knockout in Human Hematopoietic Stem and Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dimethoxy-methyl(3,3,3-trifluoropropyl)silane (C6H13F3O2Si)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethoxy-methyl(3,3,3-trifluoropropyl)silane, with the chemical formula C6H13F3O2Si, is an organosilicon compound that has garnered interest due to its unique combination of a reactive methoxy-silane group and a trifluoropropyl moiety.[1] This technical guide provides a comprehensive overview of its chemical structure, molecular weight, physicochemical properties, synthesis, and potential applications, with a particular focus on its relevance to the fields of materials science and drug development. The presence of the trifluoromethyl group suggests potential for applications in drug design and biomedical materials due to its effects on lipophilicity and metabolic stability.

Chemical Structure and Molecular Weight

The chemical structure of Dimethoxy-methyl(3,3,3-trifluoropropyl)silane features a central silicon atom bonded to a methyl group, two methoxy groups, and a 3,3,3-trifluoropropyl group.

-

Chemical Name: Dimethoxy-methyl(3,3,3-trifluoropropyl)silane[2]

-

Synonyms: (3,3,3-Trifluoropropyl)methyldimethoxysilane, Methyl(3,3,3-trifluoropropyl)dimethoxysilane[2][3]

The structure can be represented by the following SMILES string: CO--INVALID-LINK--(CCC(F)(F)F)OC.[2][4]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of Dimethoxy-methyl(3,3,3-trifluoropropyl)silane is presented in the table below. This data is crucial for understanding its behavior in various applications and for designing experimental procedures.

| Property | Value | Reference |

| Physical State | Liquid | [2] |

| Appearance | Colorless to pale yellow, clear | [5][6] |

| Boiling Point | 111.3 - 114 °C at 760 mmHg | [1][5] |

| Density | 1.089 g/mL at 20 °C | [2][4] |

| Refractive Index | n20/D 1.358 - 1.361 | [2][6] |

| Flash Point | 57.8 °C (closed cup) | [2][5] |

| Vapor Pressure | 26.9 mmHg at 25°C | [5] |

| Solubility | Soluble in most organic solvents (alcohols, ethers, ketones); insoluble in water. | [1] |

| Sensitivity | Moisture sensitive. | [5] |

Spectroscopic Data

-

Mass Spectrometry: PubChem provides mass spectrometry data for this compound, which is essential for its identification and for studying its fragmentation patterns.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR data for the direct compound is not available in the searched literature. However, analysis of similar structures suggests that characteristic peaks for the methoxy, methyl, and trifluoropropyl groups would be observable. For instance, in related compounds, the protons of the methoxy groups typically appear as a singlet in the ¹H NMR spectrum.[8]

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for Dimethoxy-methyl(3,3,3-trifluoropropyl)silane is not explicitly available in the searched literature. However, a plausible synthetic route can be inferred from the preparation of analogous compounds, such as 3,3,3-trifluoropropyl(isobutyl)dimethoxy silane, and general knowledge of organosilicon chemistry.[9] The most probable method involves the reaction of a dichlorosilane precursor with a methoxide source.

Proposed Synthesis Protocol: Methoxylation of Dichloromethyl(3,3,3-trifluoropropyl)silane

This proposed two-step protocol is based on the common reactivity of chlorosilanes with alcohols or alkoxides.

Step 1: Synthesis of Dichloromethyl(3,3,3-trifluoropropyl)silane (if not commercially available)

This precursor is commercially available.[10]

Step 2: Methoxylation to form Dimethoxy-methyl(3,3,3-trifluoropropyl)silane

Materials:

-

Dichloromethyl(3,3,3-trifluoropropyl)silane

-

Anhydrous Methanol

-

A non-nucleophilic base (e.g., triethylamine or pyridine) to act as a hydrogen chloride scavenger

-

Anhydrous, inert solvent (e.g., diethyl ether or tetrahydrofuran)

-

Standard inert atmosphere glassware (Schlenk line or glovebox)

-

Magnetic stirrer and heating mantle

-

Distillation apparatus

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet.

-

In the flask, dissolve Dichloromethyl(3,3,3-trifluoropropyl)silane in the anhydrous inert solvent under a nitrogen atmosphere.

-

In the dropping funnel, prepare a solution of anhydrous methanol (2.2 equivalents) and the non-nucleophilic base (2.2 equivalents) in the same anhydrous solvent.

-

Cool the reaction flask to 0 °C using an ice bath.

-

Add the methanol/base solution dropwise to the stirred solution of the dichlorosilane over a period of 1-2 hours, maintaining the temperature at 0 °C. A precipitate of the base hydrochloride will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours to ensure complete reaction.

-

Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS) or NMR spectroscopy.

-

Once the reaction is complete, filter the mixture under an inert atmosphere to remove the precipitated hydrochloride salt.

-

Wash the precipitate with a small amount of the anhydrous solvent to recover any entrained product.

-

Combine the filtrate and the washings.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to obtain the pure Dimethoxy-methyl(3,3,3-trifluoropropyl)silane.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.

References

- 1. innospk.com [innospk.com]

- 2. 二甲氧基甲基(3,3,3-三氟丙基)硅 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. 二甲氧基甲基(3,3,3-三氟丙基)硅 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane|lookchem [lookchem.com]

- 6. L17292.14 [thermofisher.cn]

- 7. Silane, dimethoxymethyl(3,3,3-trifluoropropyl)- | C6H13F3O2Si | CID 67751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. prepchem.com [prepchem.com]

- 10. Silane, dichloromethyl(3,3,3-trifluoropropyl)- [webbook.nist.gov]

A Technical Guide to Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane: Exploring Potential Research Frontiers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane (CAS No. 358-67-8) is a fluorinated organosilane with a unique molecular structure that imparts desirable properties such as hydrophobicity, chemical resistance, and thermal stability to a variety of materials.[1] Its primary applications are found in the formulation of coatings, adhesives, sealants, and as a surface modifier for inorganic fillers.[2][3][4] This technical guide provides an in-depth overview of the core properties of this silane and explores promising areas for future research and development. Key areas of investigation include the creation of superhydrophobic and oleophobic surfaces, the development of advanced dental composites, and the formulation of next-generation anti-fouling coatings. This document furnishes researchers with foundational knowledge, detailed (adapted) experimental protocols, and comparative quantitative data to stimulate further innovation.

Core Properties of this compound

This compound is a colorless liquid with a molecular formula of C6H13F3O2Si.[2][3] Its key physical and chemical properties are summarized in the table below. The presence of the trifluoropropyl group is critical to its functionality, offering low surface energy, while the dimethoxy groups provide a reactive site for hydrolysis and condensation, enabling it to bond to substrates or polymerize.[1]

| Property | Value |

| Molecular Weight | 202.25 g/mol [5] |

| Boiling Point | 111.3 - 114 °C at 760 mmHg[2][3] |

| Density | 1.089 g/mL at 20 °C[5] |

| Refractive Index (n20/D) | 1.358[5] |

| Flash Point | 14 - 57.8 °C[2][5] |

| Solubility | Soluble in most organic solvents (alcohols, ethers, ketones); insoluble in water.[2] |

| Reactivity | Readily reacts with water, alcohols, and amines to form siloxanes.[2] |

The Chemistry of Functionality: Hydrolysis and Condensation

The utility of this compound in surface modification and polymer synthesis is predicated on its ability to undergo hydrolysis and condensation. This two-step process is fundamental to the formation of a stable siloxane network (Si-O-Si).

Step 1: Hydrolysis The methoxy groups (-OCH3) are hydrolyzed in the presence of water, often catalyzed by an acid or base, to form reactive silanol groups (-OH) and methanol as a byproduct.[2]

Step 2: Condensation The newly formed silanol groups are unstable and readily condense with other silanol groups or with hydroxyl groups on a substrate surface. This condensation reaction forms a stable siloxane bond and releases water.

The following diagram illustrates this fundamental reaction pathway.

Potential Research Area 1: Superhydrophobic and Oleophobic Surfaces

The creation of surfaces that repel both water (superhydrophobic) and oils (oleophobic) is a significant area of materials science research. The low surface energy imparted by the trifluoropropyl group makes this compound an excellent candidate for rendering surfaces non-wetting. To achieve superhydrophobicity, a hierarchical micro- and nano-scale roughness is typically required in conjunction with low surface energy chemistry.

Adapted Experimental Protocol: Fabrication of a Superhydrophobic Surface

This protocol is adapted from established methods for creating superhydrophobic surfaces using silica nanoparticles and a silane coupling agent.

Materials:

-

Substrate (e.g., glass slide)

-

Silica nanoparticles (e.g., 10-20 nm diameter)

-

This compound

-

Ethanol

-

Ammonium hydroxide

-

Anhydrous hexane or toluene

Procedure:

-

Substrate Preparation: Clean the substrate thoroughly with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) to create a hydrophilic surface with abundant hydroxyl groups. (Caution: Piranha solution is extremely corrosive and should be handled with extreme care).

-

Creation of Surface Roughness:

-

Prepare a suspension of silica nanoparticles in ethanol.

-

Dip-coat the cleaned substrate in the silica nanoparticle suspension and withdraw at a constant rate.

-

Allow the coated substrate to dry at ambient temperature, followed by curing in an oven at 120°C for 1 hour. This will create a nanostructured, rough surface.

-

-

Surface Functionalization with Silane:

-

Prepare a 1-2% (v/v) solution of this compound in anhydrous hexane or toluene.

-

Immerse the silica-coated substrate in the silane solution for 1-2 hours at room temperature under a dry atmosphere (e.g., in a desiccator with a drying agent).

-

Alternatively, perform vapor-phase silanization by placing the substrate in a sealed container with a small amount of the silane solution for several hours at a slightly elevated temperature (e.g., 60-80°C).

-

-

Curing: After silanization, rinse the substrate with fresh solvent and cure in an oven at 120°C for 1 hour to promote covalent bonding of the silane to the surface.

Expected Quantitative Data and Characterization

The success of the surface modification can be quantified by measuring the static water contact angle (WCA) and the contact angle hysteresis (the difference between the advancing and receding contact angles). True superhydrophobicity is generally characterized by a WCA > 150° and a low contact angle hysteresis (< 10°).[6][7][8]

| Surface Treatment | Expected Water Contact Angle (WCA) | Expected Contact Angle Hysteresis |

| Uncoated Glass | < 20° | High |

| Silica Nanoparticle Coated Glass | ~0° (superhydrophilic) | N/A |

| Silane-Modified Silica Nanoparticle Coated Glass | > 150° | < 10° |

Potential Research Area 2: Advanced Dental Composites

In restorative dentistry, the bond between the inorganic filler particles and the organic polymer matrix in a composite material is crucial for its mechanical strength and longevity.[9][10] Silane coupling agents are used to treat the filler surface to improve this interfacial adhesion.[11][12][13] The fluorinated nature of this compound could offer the additional benefit of hydrophobicity, potentially reducing water sorption and hydrolytic degradation of the composite over time.

Adapted Experimental Protocol: Preparation of a Dental Composite with a Silane-Treated Filler

This protocol is based on general methods for preparing experimental dental composites.

Materials:

-

Inorganic filler (e.g., nano-silica or glass particles)

-

This compound

-

Ethanol/water solution (e.g., 95/5 v/v)

-

Acetic acid (catalyst)

-

Dental resin matrix (e.g., a mixture of Bis-GMA and TEGDMA)

-

Photoinitiator (e.g., camphorquinone)

Procedure:

-

Filler Silanization:

-

Disperse the filler particles in an ethanol/water solution.

-

Add a small amount of acetic acid to adjust the pH to ~4-5.

-

Add this compound (e.g., 1-5 wt% relative to the filler) to the suspension and stir for several hours at room temperature.

-

Collect the treated filler by centrifugation, wash with ethanol to remove excess silane, and dry in an oven at 110°C for 2 hours.

-

-

Composite Formulation:

-

Incorporate the silanized filler into the resin matrix at a desired loading (e.g., 60-80 wt%).

-

Add the photoinitiator system.

-

Mix thoroughly to achieve a homogeneous paste.

-

-

Curing: Light-cure the composite paste using a dental curing light for the recommended time.

Expected Quantitative Data and Characterization

The performance of the resulting dental composite can be evaluated by a range of mechanical tests. A comparison with a composite made with an untreated filler and a standard, non-fluorinated silane would be insightful.

| Composite Formulation | Flexural Strength (MPa) | Flexural Modulus (GPa) | Water Sorption (µg/mm³) |

| Untreated Filler | Lower | Lower | Higher |

| Standard Silane Treated Filler | Higher | Higher | Moderate |

| Fluorinated Silane Treated Filler | Potentially Higher | Potentially Higher | Potentially Lower |

Potential Research Area 3: Anti-Fouling Coatings

Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, is a significant problem in marine environments. The development of non-toxic, fouling-release coatings is a major research goal. The low surface energy and hydrophobic nature of fluorinated polymers make them promising candidates for such coatings. This compound can be used to create a fluorinated, low-energy surface that can reduce the adhesion strength of marine organisms.[14]

Research Approach

-

Surface Preparation: Prepare coatings on suitable substrates (e.g., glass or metal panels) by incorporating this compound into a silicone or epoxy-based paint formulation.

-

Characterization: Characterize the surface properties of the coatings, including water contact angle, surface energy, and surface roughness.

-

Performance Testing:

-